5-(Chloromethyl)-2-phenyl-1,3-thiazole
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Overview
Description
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a chemical compound used as an intermediate in the preparation of compounds having pesticidal action . It is also used as a pharmaceutical and agrochemical intermediate .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole involves reacting a compound of a specific formula with a chlorinating agent . The process includes several steps, such as reacting the compound in free form or in salt form with a chlorinating agent, and subjecting the resulting compound to further reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole include chlorination and other reactions with specific compounds . The process involves reacting the compound in free form or in salt form with a chlorinating agent .Scientific Research Applications
- Neonicotinoids, a class of insecticides, play a crucial role in crop protection. Researchers have explored the synthesis of new neonicotinoid compounds using 5-(Chloromethyl)-2-phenyl-1,3-thiazole as a precursor . These compounds target specific receptors in insects, making them effective against pests while minimizing harm to non-target organisms.
- HCPs are porous materials with high surface areas and excellent adsorption properties. They find applications in water treatment, gas storage, supercapacitors, sensing, catalysis, drug delivery, and chromatographic separations. The synthesis of HCPs often involves Friedel-Craft reactions, resulting in tiny pores that enhance reactivity and efficiency .
Agrochemicals and Pesticides
Materials Science: Hyper Cross-Linked Polymers (HCPs)
Safety and Hazards
Future Directions
The future directions of research on 5-(Chloromethyl)-2-phenyl-1,3-thiazole could involve exploring its potential applications in various fields. For instance, a study on the synthesis of renewable transportation fuel from biomass-derived carbohydrates has been reviewed, which could potentially involve compounds like 5-(Chloromethyl)-2-phenyl-1,3-thiazole .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of the antiulcer drug ranitidine . Ranitidine acts by inhibiting the H2 receptors in the stomach lining, reducing the production of stomach acid. Therefore, it’s plausible that 5-(Chloromethyl)-2-phenyl-1,3-thiazole might interact with similar targets.
Mode of Action
Given its role in the synthesis of ranitidine , it’s likely that it contributes to the overall mechanism of action of ranitidine, which involves the competitive inhibition of histamine at the H2 receptors of the gastric parietal cells. This leads to a reduction in gastric acid secretion, providing relief from conditions like ulcers and gastroesophageal reflux disease (GERD).
Biochemical Pathways
Considering its role in the synthesis of ranitidine , it’s likely that it influences the histamine-mediated gastric acid secretion pathway. Histamine, released by enterochromaffin-like cells in the stomach, binds to H2 receptors on parietal cells, stimulating the secretion of gastric acid. By inhibiting these receptors, ranitidine reduces acid secretion, affecting this biochemical pathway.
Pharmacokinetics
Pharmacokinetics is a complex process influenced by factors such as the chemical structure of the drug, its formulation, and the route of administration
Result of Action
Given its role in the synthesis of ranitidine , it’s likely that it contributes to the overall effects of ranitidine, which include a reduction in gastric acid secretion and relief from conditions like ulcers and GERD.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound . .
properties
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYGVBKFKVRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110704-38-6 |
Source
|
Record name | 5-(chloromethyl)-2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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